左西替利嗪二盐酸盐

描述

科学研究应用

左西替利嗪二盐酸盐具有广泛的科学研究应用:

医学: 它用于治疗过敏性鼻炎和慢性特发性荨麻疹.

药代动力学: 研究已使用LC-MS-MS确定人血浆中左西替利嗪的浓度.

药物递送: 研究探索了使用纳米喷雾干燥左西替利嗪二盐酸盐进行鼻腔给药.

作用机理

左西替利嗪二盐酸盐选择性地抑制组胺H1受体,阻止组胺激活这些受体 . 这种作用减少了平滑肌收缩、血管通透性增加和咳嗽受体刺激等症状 . 左西替利嗪二盐酸盐对H1受体的结合亲和力是西替利嗪的两倍 .

作用机制

Target of Action

Levocetirizine dihydrochloride, the active enantiomer of cetirizine, is a selective histamine H1-receptor antagonist . The primary target of Levocetirizine is the histamine H1-receptor . Histamine H1-receptors are found on effector cells in the blood vessels, gastrointestinal and respiratory tracts .

Mode of Action

Levocetirizine selectively inhibits histamine H1 receptors . This action prevents histamine from activating this receptor and causing effects like smooth muscle contraction, increased permeability of vascular endothelium, histidine uptake in basophils, stimulation of cough receptors, and stimulation of flare responses in the nervous system .

Biochemical Pathways

The biochemical pathway affected by Levocetirizine is the histamine pathway. By selectively inhibiting the histamine H1 receptors, Levocetirizine prevents the activation of this receptor by histamine, thereby preventing the downstream effects of histamine activation .

Pharmacokinetics

Levocetirizine is rapidly and extensively absorbed following oral administration . The bioavailability of Levocetirizine is high, and it has a plasma protein binding rate of 90% . Levocetirizine is metabolized in the liver, with 14% of the drug being metabolized by the CYP3A4 enzyme . The biological half-life of Levocetirizine is between 6 to 10 hours . The drug is excreted through the kidneys and in the feces .

Result of Action

The result of Levocetirizine’s action is the relief of symptoms associated with chronic allergic rhinitis and uncomplicated cases of chronic idiopathic urticaria . By blocking the action of histamine, a substance in the body that causes allergic symptoms, Levocetirizine reduces allergy symptoms such as red, itchy, or watery eyes; a runny nose; sneezing; rashes; or reactions to insect bites or stings .

Action Environment

The action, efficacy, and stability of Levocetirizine can be influenced by various environmental factors. For instance, the presence of food does not affect the overall absorption (bioavailability) of Levocetirizine, but it does delay the time to reach peak concentration (Tmax) by 1.25 hours and lowers the peak concentration (Cmax) by 36% . Additionally, the drug’s metabolism and excretion can be affected by the individual’s liver and kidney function . Therefore, individuals with impaired liver or kidney function may require dose adjustments .

生化分析

Biochemical Properties

Levocetirizine dihydrochloride has a high affinity for the histamine H1 receptor . It interacts with these receptors, blocking the effects of histamine, a compound that is released in the body during an allergic reaction .

Cellular Effects

Levocetirizine dihydrochloride works by reducing the effects of a natural chemical in the body called histamine . Histamine can produce symptoms such as a runny nose or hives . Levocetirizine dihydrochloride is used to treat symptoms of year-round allergies in adults and children who are at least 6 months old .

Molecular Mechanism

Levocetirizine dihydrochloride, the active enantiomer of cetirizine, is an antihistamine; its principal effects are mediated via selective inhibition of H1 receptors . This means it binds to H1 receptors, preventing histamine from binding and exerting its effects .

Temporal Effects in Laboratory Settings

Levocetirizine dihydrochloride has pharmacodynamically and pharmacokinetically favourable characteristics, including rapid onset of action, high bioavailability, high affinity for and occupancy of the H1-receptor, limited distribution, minimal hepatic metabolism together with minimal untoward effects .

Metabolic Pathways

Levocetirizine dihydrochloride is very poorly metabolised . The metabolic pathways involved in levocetirizine metabolism are oxidation (hydroxylation, O-dealkylation, N-oxidation and N-dealkylation), glucuroconjugation, taurine conjugation and glutathione conjugation with formation of the mercapturic acids .

Transport and Distribution

Levocetirizine dihydrochloride is rapidly and extensively absorbed . The mean apparent volume of distribution (Vz/F) was 26.9 l (0.3 l/kg) indicating that the distribution of levocetirizine is restrictive .

准备方法

左西替利嗪二盐酸盐通过一系列化学反应合成。 制备方法涉及使用Pd-M/C作为催化剂对L-羟嗪进行催化氧化 . 然后将得到的左西替利嗪盐酸盐化,形成左西替利嗪二盐酸盐,随后进行重结晶 . 该方法确保了目标产物的高转化率和高光学纯度 .

化学反应分析

相似化合物的比较

属性

CAS 编号 |

130018-87-0 |

|---|---|

分子式 |

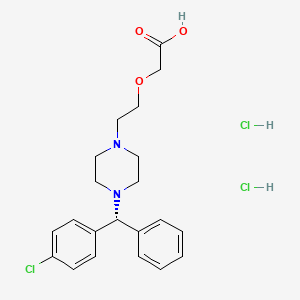

C21H26Cl2N2O3 |

分子量 |

425.3 g/mol |

IUPAC 名称 |

2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;hydrochloride |

InChI |

InChI=1S/C21H25ClN2O3.ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;/h1-9,21H,10-16H2,(H,25,26);1H/t21-;/m1./s1 |

InChI 键 |

CUSPGNDCPOVPBA-ZMBIFBSDSA-N |

SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |

手性 SMILES |

C1CN(CCN1CCOCC(=O)O)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |

规范 SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |

外观 |

Solid powder |

Pictograms |

Irritant; Environmental Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(2-(4-((R)-(4-chlorophenyl)phenylmethyl)piperazin-1-yl)ethoxy)acetic acid dihydrochloride (2-(4-((R)-p-chloro-alpha-phenylbenzyl)-1-piperazinyl)ethoxy)acetic acid acetic acid, (2-(4-((R)-(4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)- acetic acid, (2-(4-((R)-(4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride cetirizine (R)-form dihydrochloride levocetirizine levocetirizine dihydrochloride levocetirizine hydrochloride levocetrizine UCB-28556 Xusal Xyzal |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3S,4R,5S,9R,10R,13R,14R,17R)-4-hydroxy-10,13-dimethyl-17-[(2R)-1-(4-propan-2-ylidene-2,3-dihydropyrrol-5-yl)propan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]acetamide](/img/structure/B1675032.png)

![(1S,9R,13R,19S,22S,23S,25R,26R,28S,31S,33S,36R)-22-Hydroxy-1,10,10,12,12,30,30,36-octamethyl-28-(2-methylprop-1-enyl)-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one](/img/structure/B1675035.png)